tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a thiazolo[5,4-b]pyridine core. Key structural elements include:
- A thiazole ring (sulfur and nitrogen-containing heterocycle) fused to a pyridine ring.
- Aminomethyl (-CH2NH2) and methyl (-CH3) substituents at positions 3, 4, and 4.
- A tert-butyl carboxylate (-COOtBu) ester at position 5.
The tert-butyl group enhances steric protection of the carboxylate, while the aminomethyl group introduces a reactive primary amine.
Properties
Molecular Formula |
C14H19N3O2S |
|---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H19N3O2S/c1-7-10(13(18)19-14(3,4)5)8(2)16-12-11(7)9(6-15)17-20-12/h6,15H2,1-5H3 |
InChI Key |
BKKJJIVKRXZBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC(C)(C)C)C)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a pyridine ring to a thiazole coreThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison
2.2 Physicochemical and Reactivity Differences
- Lipophilicity : The target compound’s methyl groups and aromatic thiazolo core increase logP (lipophilicity), favoring membrane permeability. The triazolo analog’s saturation may reduce logP, enhancing aqueous solubility .
- Acid-Base Behavior : The primary amine (pKa ~9–10) in the target compound can protonate under physiological conditions, enabling ionic interactions. The triazolo analog lacks this feature.
- Stability: The tert-butyl ester in both compounds resists hydrolysis under basic conditions but cleaves in acidic environments. The aminomethyl group in the target compound may confer oxidative sensitivity, whereas the triazolo analog’s saturation could stabilize it against ring-opening reactions.
Table 2: Inferred Physicochemical Properties
Biological Activity
tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that integrates both thiazole and pyridine moieties. Its unique structure positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and potential therapeutic implications.
The molecular formula of this compound is C14H19N3O2S, with a molecular weight of 293.39 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O2S |
| Molecular Weight | 293.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | BKKJJIVKRXZBMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(NC(=C1C(=O)OC(C)(C)C)C)N=CS2=NC(=C2)C |
The compound exhibits significant biological activity primarily through its interaction with specific enzymes. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in regulating cell growth and survival pathways. By binding to the active site of PI3K, it effectively inhibits its enzymatic activity, leading to alterations in downstream signaling pathways associated with cancer and other diseases .
Antitumor Activity
Research indicates that compounds with thiazole and pyridine structures often display antitumor properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring significantly influence cytotoxicity .
Anticonvulsant Properties
Thiazole derivatives have been explored for their anticonvulsant effects. The compound has shown potential in preclinical models for reducing seizure activity, indicating its possible application in treating epilepsy .
Enzyme Inhibition
This compound has demonstrated inhibitory effects on several enzymes beyond PI3K. For instance, it has been reported to inhibit DNA gyrase and other bacterial topoisomerases, which could make it a candidate for antibiotic development .
Case Studies
- Antitumor Efficacy : A study investigated the effects of various thiazolo-pyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin .
- Anticonvulsant Activity Assessment : In a controlled trial involving animal models of epilepsy, the compound significantly reduced seizure frequency and duration compared to untreated controls .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings:
| Compound Name | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| tert-Butyl 3-(aminomethyl)-4,6-dimethyl... | Antitumor | <10 |
| Compound A (similar thiazole derivative) | Antitumor | 15 |
| Compound B (pyridine derivative) | Anticonvulsant | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
